molecular formula C18H17NO6 B14944067 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B14944067
M. Wt: 343.3 g/mol
InChI Key: WBMKUYUSFHZRGP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a benzodioxane moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxane ring system imparts unique chemical properties to the molecule, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate carboxylic acid derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with halides in the presence of a base such as sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl or aryl halides with NaH in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to alterations in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific substitution pattern on the benzodioxane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide

InChI

InChI=1S/C18H17NO6/c1-21-15-8-11(9-16-17(15)25-7-6-24-16)18(20)19-12-2-3-13-14(10-12)23-5-4-22-13/h2-3,8-10H,4-7H2,1H3,(H,19,20)

InChI Key

WBMKUYUSFHZRGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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